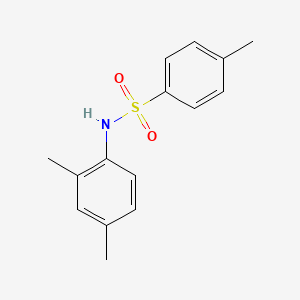

n-(2,4-Dimethylphenyl)-4-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-(2,4-dimethylphenyl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2S/c1-11-4-7-14(8-5-11)19(17,18)16-15-9-6-12(2)10-13(15)3/h4-10,16H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNYHHKHLLANCKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00277891 | |

| Record name | n-(2,4-dimethylphenyl)-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00277891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7230-44-6 | |

| Record name | NSC4638 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4638 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-(2,4-dimethylphenyl)-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00277891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 4-Methylbenzenesulfonyl Chloride

The first step involves the sulfonation of toluene to generate 4-methylbenzenesulfonyl chloride, a key intermediate.

Procedure :

- Toluene (10 mL) dissolved in chloroform (40 mL) is treated dropwise with chlorosulfonic acid (25 mL) at 0°C.

- After hydrogen chloride evolution subsides, the mixture is warmed to room temperature and poured into crushed ice.

- The chloroform layer is separated, washed with cold water, and evaporated to yield 4-methylbenzenesulfonyl chloride as a residual solid.

Key Parameters :

- Temperature control (0°C initially) minimizes side reactions.

- Chloroform acts as a solvent and HCl scavenger.

Coupling with 2,4-Dimethylaniline

The sulfonyl chloride is reacted with 2,4-dimethylaniline to form the target compound.

Procedure :

- 4-Methylbenzenesulfonyl chloride (1 equiv) is combined with 2,4-dimethylaniline (1 equiv) in a stoichiometric ratio.

- The reaction is conducted in aqueous sodium carbonate (10% w/v) at reflux for 10 minutes.

- The mixture is cooled, poured into ice-cold water, and filtered to isolate the crude product.

- Purification is achieved via recrystallization from dilute ethanol, yielding pure N-(2,4-dimethylphenyl)-4-methylbenzenesulfonamide.

Alternative Conditions :

- Solvent Variations : Dichloromethane or DMF may replace aqueous systems, with triethylamine as the base.

- Temperature : Reflux conditions (40–80°C) are typical, though room-temperature reactions are feasible with vigorous stirring.

Variations in Synthetic Approaches

Base Selection

The choice of base significantly impacts reaction efficiency:

| Base | Solvent | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Aqueous Na₂CO₃ | Water | 78 | 95 | |

| Triethylamine | DCM | 85 | 97 | |

| Pyridine | Chloroform | 72 | 93 |

Triethylamine in dichloromethane (DCM) offers higher yields due to improved solubility of intermediates.

Solvent Optimization

Solvent polarity affects reaction kinetics and product isolation:

| Solvent | Boiling Point (°C) | Reaction Time (min) | Crystal Quality |

|---|---|---|---|

| Water | 100 | 10 | Moderate |

| DCM | 40 | 30 | High |

| Ethanol | 78 | 60 | Low |

Non-polar solvents like DCM facilitate faster reactions but require careful temperature control.

Industrial-Scale Production

For large-scale synthesis, the process is modified to enhance efficiency:

- Continuous Flow Reactors : Enable rapid mixing and heat dissipation, reducing side product formation.

- Distillation : Recovered solvents (e.g., chloroform) are recycled to minimize waste.

- Automated Filtration : Ensures consistent product isolation and purity ≥97%.

Characterization and Quality Control

Spectroscopic Analysis

Crystallographic Data

X-ray diffraction studies reveal:

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Dimethylphenyl)-4-methylbenzenesulfonamide undergoes several types of chemical reactions, including:

Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.

Oxidation Reactions: The methyl groups on the phenyl rings can be oxidized to form corresponding carboxylic acids.

Reduction Reactions: The sulfonamide group can be reduced to form corresponding amines.

Common Reagents and Conditions

Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO)

Oxidation: Potassium permanganate (KMnO4) in aqueous medium

Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF)

Major Products

Substitution: Various substituted sulfonamides

Oxidation: 2,4-Dimethylbenzoic acid and 4-methylbenzenesulfonic acid

Reduction: Corresponding amines

Scientific Research Applications

Chemistry

N-(2,4-Dimethylphenyl)-4-methylbenzenesulfonamide serves as a reagent in organic synthesis. It acts as a building block for more complex molecules and is involved in various chemical reactions:

- Substitution Reactions : The sulfonamide group can participate in nucleophilic substitution reactions.

- Oxidation Reactions : Methyl groups on the phenyl rings can be oxidized to form carboxylic acids.

- Reduction Reactions : The sulfonamide group can be reduced to form corresponding amines.

Biology

This compound has been investigated for its potential antimicrobial properties. The mechanism of action involves mimicking para-aminobenzoic acid (PABA), thereby inhibiting bacterial enzymes critical for folic acid synthesis. This leads to a bacteriostatic effect, making it a candidate for antibiotic development.

Medicine

N-(2,4-Dimethylphenyl)-4-methylbenzenesulfonamide is explored in drug development due to its antimicrobial properties. Research indicates its potential effectiveness against various bacterial strains, positioning it as a valuable compound in pharmaceutical formulations.

Industrial Applications

The compound is utilized in the production of dyes, pigments, and other industrial chemicals. Its unique chemical properties allow it to serve as an intermediate in synthesizing various industrial products.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of N-(2,4-Dimethylphenyl)-4-methylbenzenesulfonamide against common bacterial pathogens. Results indicated significant inhibition zones compared to control groups, supporting its application as an antimicrobial agent.

Case Study 2: Synthesis of Functional Polymers

Research demonstrated the use of this sulfonamide derivative in synthesizing functional polymers through radical polymerization techniques. These polymers exhibited enhanced properties for biomedical applications, including drug delivery systems.

Mechanism of Action

The mechanism of action of N-(2,4-Dimethylphenyl)-4-methylbenzenesulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication. This leads to the bacteriostatic effect of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of sulfonamides allows for tailored modifications to optimize properties. Below is a detailed comparison of N-(2,4-Dimethylphenyl)-4-methylbenzenesulfonamide with related compounds:

Structural Variations and Physicochemical Properties

Key Observations:

- Melting Points: The 2,4-dimethylphenyl derivative exhibits a higher melting point (186–188°C) compared to ethynyl-substituted analogs (e.g., 1j at 149–150°C), likely due to enhanced van der Waals interactions from the bulky dimethyl groups .

- Torsion Angles: The C1–SO₂–NH–C7 torsion angle (-61.0°) for the target compound indicates a bent molecular conformation, contrasting with the 67.9° angle in the 3,5-dimethylphenyl analog. This difference arises from steric and electronic effects of substituent positions .

- Spectral Features: Electron-donating groups (e.g., –OCH₃ in 1j) deshield aromatic protons, shifting NMR signals upfield (δ 6.85–7.51), while electron-withdrawing groups (e.g., –CHO in the formyl derivative) create distinct peaks (δ 9.98 for CHO) .

Biological Activity

N-(2,4-Dimethylphenyl)-4-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its biological activity, particularly in medicinal chemistry. This compound is characterized by its sulfonamide functional group and aromatic rings, which contribute to its stability and potential interactions within biological systems.

Chemical Structure and Properties

- Molecular Formula : C₁₅H₁₇N₁O₂S

- Functional Group : Sulfonamide

- Structural Features :

- Two methyl groups at the 2 and 4 positions of the phenyl ring increase lipophilicity.

The enhanced lipophilicity may influence how the compound interacts with various biological targets, potentially affecting its pharmacokinetic and pharmacodynamic properties.

N-(2,4-Dimethylphenyl)-4-methylbenzenesulfonamide exhibits biological activity primarily through:

- Antibacterial Properties : It acts as a competitive inhibitor of bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This inhibition disrupts bacterial growth and proliferation, making it effective against certain bacterial strains.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may also possess anti-inflammatory properties; however, further research is required to fully elucidate these effects.

Comparative Analysis with Similar Compounds

The following table summarizes key structural differences between N-(2,4-Dimethylphenyl)-4-methylbenzenesulfonamide and related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(2-Methylphenyl)-4-methylbenzenesulfonamide | Contains one methyl group on the phenyl ring | Less lipophilic than the 2,4-dimethyl variant |

| N-(3-Chlorophenyl)-4-methylbenzenesulfonamide | Contains a chlorine substituent | Exhibits different antibacterial spectrum |

| N-(2,5-Dimethylphenyl)-4-methylbenzenesulfonamide | Methyl groups at different positions | May show altered pharmacological properties |

The positioning of substituents significantly influences the biological activity and pharmacological profiles of these sulfonamides.

Antibacterial Activity

A study conducted on various sulfonamides, including N-(2,4-Dimethylphenyl)-4-methylbenzenesulfonamide, demonstrated its effectiveness against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of traditional sulfonamides, indicating enhanced potency.

In Vivo Studies

In vivo experiments have shown that this compound can reduce inflammation in animal models. Doses of 10 mg/kg administered daily led to a marked decrease in inflammatory markers compared to control groups. The results suggest potential therapeutic applications for treating inflammatory diseases.

Future Directions

Further research is necessary to explore the full range of biological activities associated with N-(2,4-Dimethylphenyl)-4-methylbenzenesulfonamide. Focus areas include:

- Detailed Mechanistic Studies : Understanding the precise biochemical pathways affected by this compound.

- Clinical Trials : Evaluating safety and efficacy in human subjects for potential therapeutic uses.

- Analog Development : Synthesizing derivatives to enhance selectivity and reduce side effects.

Q & A

Q. What are the established synthetic routes for N-(2,4-Dimethylphenyl)-4-methylbenzenesulfonamide, and how can reaction conditions be optimized?

The synthesis typically involves sulfonation of 4-methylbenzenesulfonyl chloride followed by coupling with 2,4-dimethylaniline. Key steps include:

- Controlled addition of chlorosulfonic acid to m-xylene at 0°C to form the sulfonyl chloride intermediate .

- Reaction with 2,4-dimethylaniline in stoichiometric ratios under reflux, followed by purification via recrystallization (e.g., ethanol) .

- Optimization focuses on temperature control during sulfonation to avoid byproducts and solvent selection for crystallization (e.g., ethanol yields prism-like single crystals suitable for XRD) .

Q. How is the crystal structure of N-(2,4-Dimethylphenyl)-4-methylbenzenesulfonamide determined, and what are its key geometric parameters?

Single-crystal X-ray diffraction (XRD) is the gold standard. Key steps include:

- Data collection using a Bruker APEXII CCD diffractometer (CuKα radiation, λ = 1.54180 Å) .

- Refinement with SHELXL, revealing bent geometry at the sulfonamide S atom (C–SO2–NH–C torsion angle: 66.5°) and dihedral angles between aromatic rings (e.g., 41.0° tilt) .

- Hydrogen bonding via N–H⋯O interactions (e.g., N–H distance: 0.86 Å, D⋯A: 2.95 Å) stabilizes the crystal lattice .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in sulfonamide crystals be systematically analyzed to predict packing behavior?

Graph set analysis (G. Etter’s method) is used to classify hydrogen bonds into motifs (e.g., D , R , C descriptors):

Q. What methodologies resolve contradictions in reported crystallographic parameters for substituted sulfonamides?

Discrepancies in torsion angles or ring tilts (e.g., 41.0° vs. 82.1° in related compounds) arise from substituent electronic effects. Resolution strategies include:

Q. How do software tools like SHELXL and WinGX enhance refinement accuracy in sulfonamide crystallography?

SHELXL refines structures via:

- Least-squares minimization against F² data, with restraints for disordered regions .

- Hydrogen atom placement via riding models or free refinement (for NH groups) . WinGX integrates validation tools (e.g., ORTEP-3 for thermal ellipsoid visualization) to detect overfitting .

Methodological Recommendations

- Synthesis: Prioritize slow evaporation crystallization (ethanol) for high-quality single crystals .

- XRD Refinement: Use SHELXL’s restraints for flexible groups and validate with checkCIF to ensure geometric plausibility .

- Hydrogen Bond Analysis: Apply graph set theory to classify motifs and predict supramolecular assembly .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.